molecular formula C27H27NO3 B14750849 Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- CAS No. 1762-91-0

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-

Cat. No.: B14750849
CAS No.: 1762-91-0
M. Wt: 413.5 g/mol
InChI Key: OBHNZJVRLLUUHQ-UHFFFAOYSA-N
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Description

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.

    Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .

Scientific Research Applications

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    6,7-Dimethoxycoumarin: Used in photodynamic therapy.

Uniqueness

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is unique due to its specific functional groups that enhance its fluorescence and biological activity. The presence of the diethylamino and diphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

1762-91-0

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one

InChI

InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3

InChI Key

OBHNZJVRLLUUHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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